2-Isobutylmorpholine
Overview
Description
2-Isobutylmorpholine is a cyclic amine featuring a morpholine ring with an isobutyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in the isobutyl halide, displacing the halide ion.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions often involve elevated temperatures and pressures to facilitate the nucleophilic substitution reaction efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitrogen atom is oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the isobutyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Isobutylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isobutylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
4-Isobutylmorpholine: Similar in structure but with the isobutyl group attached at a different position on the morpholine ring.
N-Isobutylmorpholine: Another isomer with the isobutyl group attached to the nitrogen atom.
Uniqueness: 2-Isobutylmorpholine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-(2-methylpropyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXEVBVCNVVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609888 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-14-7 | |
Record name | 2-(2-Methylpropyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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